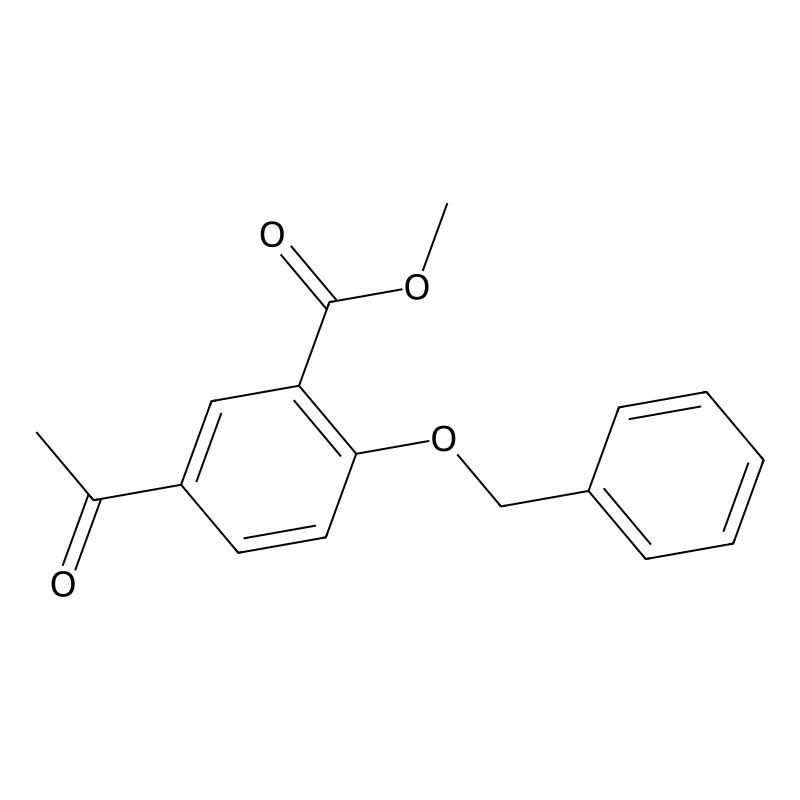

Methyl 5-acetyl-2-(benzyloxy)benzoate

Content Navigation

Unprotected phenolic intermediates in LABA synthesis lead to ring-bromination; methyl ethers require harsh deprotection degrading the API. Methyl 5-acetyl-2-(benzyloxy)benzoate (CAS 27475-09-8) solves this with an orthogonal functional group triad. • Selective α-bromination in >85% yield to Salmeterol precursor. • Mild catalytic hydrogenolysis of benzyloxy without β-amino alcohol degradation. • Consistent high purity ensures reproducible late-stage coupling. Procure as an advanced intermediate for Salmeterol and related β2-agonists.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Methyl 5-acetyl-2-(benzyloxy)benzoate (CAS 27475-09-8) is a highly functionalized aromatic building block characterized by an orthogonal triad of reactive sites: a methyl ester, an acetyl group, and a benzyloxy-protected phenol [1]. In industrial procurement, it is primarily sourced as an advanced intermediate for the synthesis of long-acting β2-adrenergic receptor agonists (LABAs), most notably Salmeterol[1]. Its precise structural configuration allows for highly selective downstream transformations, including the targeted alpha-bromination of the acetyl moiety without compromising the aromatic ring, followed by the eventual mild deprotection of the benzyloxy group. This compound is prioritized in pharmaceutical supply chains where high-purity precursor material is required to ensure reproducibility and minimize complex purification steps in late-stage active pharmaceutical ingredient (API) manufacturing.

Research Fit

Substituting Methyl 5-acetyl-2-(benzyloxy)benzoate with closely related analogs fundamentally disrupts the required synthetic sequence for LABA manufacturing. If the unprotected precursor, Methyl 5-acetyl-2-hydroxybenzoate, is utilized, the strongly electron-donating free hydroxyl group activates the aromatic ring toward electrophilic aromatic substitution, leading to intractable mixtures of ring-brominated byproducts rather than the required alpha-bromination of the acetyl group [1]. Conversely, substituting the benzyloxy group with a more common methoxy protecting group (Methyl 5-acetyl-2-methoxybenzoate) creates a critical bottleneck during late-stage deprotection. Methoxy cleavage requires harsh Lewis acidic conditions (e.g., BBr3) that actively degrade the sensitive β-amino alcohol core of the final API, whereas the benzyloxy group is cleanly and quantitatively removed via mild catalytic hydrogenolysis (Pd/C, H2) [2]. Finally, utilizing the free carboxylic acid variant instead of the methyl ester complicates the subsequent reduction steps, demanding aggressive hydride reagents that reduce overall process yield and selectivity[1].

Substitution Risk

Regioselective Alpha-Bromination

The presence of the benzyloxy protecting group in Methyl 5-acetyl-2-(benzyloxy)benzoate tempers the electron density of the aromatic ring, allowing for highly regioselective alpha-bromination of the acetyl group. When reacted with N-bromosuccinimide (NBS) and an acid catalyst, this compound yields the critical intermediate Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate at 85% isolated yield with >99% HPLC purity[1]. In contrast, attempting this bromination on the unprotected phenol (Methyl 5-acetyl-2-hydroxybenzoate) results in competitive ring bromination, drastically reducing the yield of the target alpha-bromo compound and requiring extensive chromatographic purification.

| Evidence Dimension | Alpha-bromination yield and purity |

| Target Compound Data | 85% isolated yield, >99% HPLC purity (Methyl 5-acetyl-2-(benzyloxy)benzoate) |

| Comparator Or Baseline | Unprotected phenol (Methyl 5-acetyl-2-hydroxybenzoate) yielding complex mixtures with significant ring-brominated impurities |

| Quantified Difference | High regioselectivity and >99% purity vs. intractable byproduct formation |

| Conditions | NBS, acid catalyst (e.g., H2SO4), 50°C, followed by crystallization |

Procuring the benzyloxy-protected precursor is mandatory to achieve the high regioselectivity and purity required for commercial-scale API intermediate manufacturing.

Late-Stage Deprotection

A critical procurement differentiator for Methyl 5-acetyl-2-(benzyloxy)benzoate is its compatibility with mild late-stage deprotection. The benzyloxy group can be quantitatively cleaved via catalytic hydrogenolysis (H2, Pd/C) at ambient temperature and low pressure, preserving the sensitive β-amino alcohol structure of Salmeterol [1]. A methoxy-protected comparator (Methyl 5-acetyl-2-methoxybenzoate) requires strongly acidic conditions (e.g., BBr3 or HBr) for ether cleavage, which leads to substantial degradation of the final API and severe yield losses.

| Evidence Dimension | Deprotection conditions and API preservation |

| Target Compound Data | Quantitative cleavage via mild H2, Pd/C (Benzyloxy) |

| Comparator Or Baseline | Requires harsh Lewis acids like BBr3 (Methoxy comparator) |

| Quantified Difference | Near-quantitative API preservation vs. extensive structural degradation |

| Conditions | Late-stage API deprotection step |

The benzyloxy group ensures that the final deprotection step does not destroy the high-value API, making it the only viable protecting group strategy for this synthetic route.

Ester Reduction Efficiency

The choice of the methyl ester in Methyl 5-acetyl-2-(benzyloxy)benzoate, rather than the free carboxylic acid, optimizes the downstream reduction to the corresponding hydroxymethyl group. The methyl ester undergoes clean and rapid reduction using standard, highly soluble hydride reagents (such as sodium bis(2-methoxyethoxy)aluminum hydride or LiAlH4)[2]. The free acid comparator (5-acetyl-2-(benzyloxy)benzoic acid) requires a larger excess of reducing agent to overcome the formation of the unreactive carboxylate salt, leading to lower volumetric efficiency and increased raw material costs during scale-up [1].

| Evidence Dimension | Reduction efficiency and reagent stoichiometry |

| Target Compound Data | Standard stoichiometric reduction of methyl ester to alcohol |

| Comparator Or Baseline | Excess reagent required due to carboxylate salt formation (Free acid comparator) |

| Quantified Difference | Higher volumetric efficiency and lower hydride consumption |

| Conditions | Hydride reduction (e.g., LiAlH4 or SDMA) in anhydrous solvent |

Procuring the methyl ester variant streamlines the reduction process, reducing hazardous reagent consumption and improving process economics.

Salmeterol API Manufacturing

This compound is the definitive starting material for the commercial synthesis of Salmeterol. Its specific functionalization allows for the high-yield (>85%) production of the critical alpha-bromo intermediate, Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, which is subsequently coupled with a long-chain amine [1]. The benzyloxy group's compatibility with final-stage catalytic hydrogenolysis ensures maximum recovery of the active bronchodilator.

Chiral Epoxide Intermediates for LABAs

Beyond direct coupling, the brominated derivative of this compound is utilized in enantioselective reductions to form chiral alcohols (e.g., methyl 2-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]benzoate). These chiral alcohols are direct precursors to epoxides used in the advanced, stereospecific synthesis of various β2-adrenergic agonists [1].

Impurity Profiling Reference Standards

In analytical quality control, Methyl 5-acetyl-2-(benzyloxy)benzoate is procured to synthesize specific process-related impurities (such as Salmeterol Impurity 7). These fully characterized reference standards are mandated by ICH guidelines for the development and validation of HPLC/UPLC methods used in drug substance and drug product batch release testing [2].

Application Fit Matrix

XLogP3

Other CAS

Wikipedia

Explore Compound Types

O4Si-4